9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one
Overview
Description
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furan ring fused to a chromenone core, with additional ethyl, hydroxyethyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization to form the furochromenone core. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the furan ring may produce a dihydrofuran derivative.
Scientific Research Applications
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(1,2-dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one: This compound shares a similar furochromenone core but differs in the substituents attached to the ring system.
5-(2-hydroxyethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one: Another related compound with a different substitution pattern on the furochromenone core.
Uniqueness
The uniqueness of 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-ethyl-8-(1-hydroxyethyl)-4-methylfuro[2,3-h]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-10-14-12(19-15(10)9(3)17)6-5-11-8(2)7-13(18)20-16(11)14/h5-7,9,17H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWHMLVFWNWAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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